molecular formula C20H20N2O3S B4849117 N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide

N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide

Cat. No. B4849117
M. Wt: 368.5 g/mol
InChI Key: YHWPNGMFMHQUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide, also known as MNSNG, is a small molecule that has attracted significant attention in the scientific community due to its potential use as a therapeutic agent. MNSNG belongs to a class of compounds known as glycine transport inhibitors, which have been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide involves its ability to inhibit glycine transporters. Glycine transporters are responsible for removing glycine from the synapse, which is important for regulating neuronal function. By inhibiting glycine transporters, N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide increases the levels of glycine in the synapse, which can have a range of effects on neuronal function. These effects include increased NMDA receptor activity, increased GABA receptor activity, and decreased glutamate release.
Biochemical and Physiological Effects:
N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide has been shown to have a range of biochemical and physiological effects. One of the most significant effects is its ability to increase the levels of glycine in the synapse. This can lead to increased NMDA receptor activity, which is important for learning and memory. N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide has also been shown to increase GABA receptor activity, which can have a calming effect on the brain. Finally, N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide has been shown to decrease glutamate release, which can reduce excitotoxicity in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide in lab experiments is that it is a highly specific glycine transporter inhibitor. This means that it can be used to study the effects of glycine transporter inhibition without affecting other neurotransmitter systems. However, one limitation of using N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide is that it is a relatively new compound, and there is still much to be learned about its effects on neuronal function.

Future Directions

There are many potential future directions for research on N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide. One area of research could focus on the compound's potential use as a therapeutic agent for neurological disorders such as schizophrenia and Alzheimer's disease. Another area of research could focus on the compound's effects on neuronal plasticity and learning and memory. Finally, future research could explore the potential use of N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide in combination with other therapeutic agents to enhance its effects on neuronal function.

Scientific Research Applications

N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide has been the subject of numerous scientific studies due to its potential use as a therapeutic agent. One area of research has focused on the compound's ability to inhibit glycine transporters. Glycine is an important neurotransmitter in the central nervous system, and glycine transporters are responsible for regulating the levels of glycine in the synapse. By inhibiting glycine transporters, N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide has been shown to increase the levels of glycine in the synapse, which can have a range of effects on neuronal function.

properties

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-15-7-11-19(12-8-15)26(24,25)22(2)14-20(23)21-18-10-9-16-5-3-4-6-17(16)13-18/h3-13H,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWPNGMFMHQUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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